ent-Ezetimibe

Description

Properties

IUPAC Name |

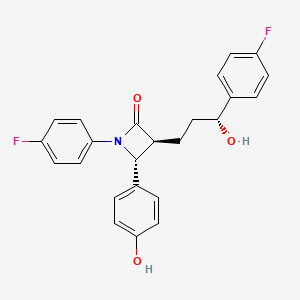

(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-ZRBLBEILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376614-99-1 | |

| Record name | (3S,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376614991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3D70Q0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Asymmetric Hydrogenation with Chiral Ruthenium Catalysts

A pivotal step in Ezetimibe synthesis involves asymmetric hydrogenation using a chiral Ruthenium catalyst. The catalyst, derived from [RuCl₂(mesitylene)]₂ and (1S,2S)-N-piperidylsulfamoyl-1,2-diphenylethylenediamine, enables >99% enantiomeric excess (ee) in intermediate reduction. For ent-Ezetimibe, the enantiomeric catalyst—(1R,2R)-configured—would invert stereochemistry at this step.

Reaction Conditions :

Stereochemical Inversion via Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, facilitates configuration inversion at secondary alcohols. Applied to Ezetimibe intermediates, this method could generate this compound precursors. However, scalability is limited by reagent toxicity and cost.

Key Intermediates and Their Synthetic Pathways

Intermediate 1-[(5-Methoxy-1-phenyl-1H-indol-3-yl)carbonyl]azepan-2-one

This intermediate, critical in both Ezetimibe and this compound synthesis, is prepared via Friedel-Crafts acylation. Patent US20070049748A1 details a safer route using monomethyl glutarate and chlorinating agents, avoiding unstable intermediates.

Synthesis Steps :

β-Lactam Intermediate

The β-lactam core, common to Ezetimibe analogues, is constructed via Staudinger ketene-imine cycloaddition. This compound analogues require enantiomeric ketenes, generated using (R)- or (S)-configured catalysts.

Stereochemical Control and Resolution Methods

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves Ezetimibe stereoisomers. This compound is isolated with >99% ee using hexane:isopropanol (80:20).

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR leverages solvent polarity to enrich enantiomers. For example, crystallizing Ezetimibe form S from tert-butanol/water mixtures yields 99.6% pure material. Adapting solvent ratios (e.g., tert-butanol:heptane) could favor this compound crystallization.

Crystallization Parameters :

Analytical Characterization of this compound

X-Ray Powder Diffraction (XRPD)

This compound polymorphs exhibit distinct XRPD patterns. Form S, a solvate with tert-butanol, shows peaks at 8.3°, 16.4°, and 23.6° 2θ. Anhydrous forms (e.g., form A) lack solvent peaks, confirmed by Karl Fischer analysis (<0.5% water).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR of this compound mirrors Ezetimibe’s spectrum but with inverted coupling constants. For example, the α-methylbenzyl group resonates at δ 4.88 (q, J = 7.2 Hz) in Ezetimibe, whereas this compound would show a mirrored splitting pattern.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method using a C-18 column (Mobile phase: acetonitrile:phosphate buffer, 60:40) resolves this compound from Ezetimibe with a retention time shift of 2.3 minutes.

Process Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ent-Ezetimibe can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and potassium carbonate are employed in nucleophilic substitution reactions.

Major Products:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: ent-Ezetimibe is used as a model compound in studies involving stereochemistry and chiral separation techniques. Its unique structure makes it an interesting subject for research in asymmetric synthesis and enantioselective catalysis.

Biology: In biological research, this compound is studied for its potential effects on cholesterol metabolism and absorption. It serves as a tool to understand the role of stereochemistry in biological activity and drug efficacy.

Medicine: While ezetimibe is widely used in clinical settings, this compound is primarily used in preclinical research to explore its pharmacological properties and potential therapeutic applications.

Industry: In the pharmaceutical industry, this compound is used in the development of new lipid-lowering agents and as a reference compound in quality control and analytical testing.

Mechanism of Action

ent-Ezetimibe exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol into enterocytes. By binding to NPC1L1, this compound prevents cholesterol from being absorbed, leading to a decrease in blood cholesterol levels. This mechanism is similar to that of ezetimibe, but the stereoisomeric differences may result in variations in binding affinity and efficacy.

Comparison with Similar Compounds

Ezetimibe (Parent Compound)

- Structure-Activity Relationship: Ezetimibe (C₂₄H₂₁F₂NO₃) has the (3R,4S) configuration, enabling selective inhibition of NPC1L1, a protein critical for intestinal cholesterol uptake . Its efficacy in reducing LDL-C by 15–25% is well-documented in clinical studies . In contrast, ent-Ezetimibe’s (3S,4R) configuration disrupts binding to NPC1L1, rendering it pharmacologically inactive .

- Nrf2 Activation: Ezetimibe activates the Nrf2 pathway, enhancing antioxidant responses . No evidence suggests this compound retains this activity.

Process-Related Impurities and Stereoisomers

- Z/E-Isomers :

During synthesis, Z- and E-isomers of intermediates (e.g., (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(Z/E)-3-(4-fluorophenyl)-allyl)azetidin-2-one ) are generated but removed to ensure purity . These isomers lack therapeutic activity and are monitored as impurities . - 3-O-Acetyl Ezetimibe :

A synthetic intermediate with an acetyl group at the 3-hydroxy position (CAS: 1044664-24-5). Unlike this compound, it is metabolized back to Ezetimibe in vivo .

Table 2: Comparison with Other Related Compounds

| Compound | Role | Key Difference from this compound |

|---|---|---|

| 3-O-Acetyl Ezetimibe | Synthetic intermediate | Metabolically active (converted to Ezetimibe) |

| Z/E-Isomers | Process impurities | Structurally distinct double-bond geometry |

| Ezetimibe Glucuronide | Active metabolite | Enhanced water solubility for renal excretion |

| References |

Biological Activity

ent-Ezetimibe, also known as ent-SCH 58235, is a potent cholesterol absorption inhibitor that specifically targets the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestines. This compound is the RRS-enantiomer of ezetimibe, which has been extensively studied for its role in lipid metabolism and cardiovascular health. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

This compound functions primarily by inhibiting NPC1L1, a transporter responsible for the absorption of cholesterol and phytosterols from the intestinal lumen. By blocking this transporter, this compound effectively reduces the uptake of dietary cholesterol, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.

- Inhibition of Cholesterol Absorption : Studies have shown that this compound can reduce intestinal cholesterol absorption by approximately 54% . This reduction is crucial for managing hyperlipidemia and preventing cardiovascular diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion:

- Absorption : After oral administration, this compound undergoes extensive first-pass metabolism in the intestine and liver. The primary metabolite formed is ezetimibe phenoxy β-D-glucuronide (EZE-Ph), which possesses higher potency than the parent compound .

- Hepatic Impairment : Research indicates that hepatic impairment can significantly increase systemic exposure to this compound and its metabolites due to decreased hepatic glucuronide conjugation and altered transporter activity .

Clinical Studies and Findings

Numerous clinical trials have investigated the efficacy of this compound in various populations:

- Meta-analysis Results : A meta-analysis involving 26 randomized controlled trials (RCTs) with over 23,000 participants demonstrated that ezetimibe combined with statins reduces major adverse cardiovascular events (MACE) compared to statins alone (risk ratio 0.94) .

- Effects on Lipoprotein(a) : Ezetimibe has been associated with anti-inflammatory effects which may influence lipoprotein(a) levels, potentially reducing cardiovascular risk factors .

Case Studies

Several case studies illustrate the impact of this compound on metabolic disorders:

- Efficacy in Diabetic Patients : A study evaluated the effects of this compound on metabolic disorders and microalbuminuria in diabetic patients. Results indicated significant reductions in LDL-C levels and improvements in renal function markers after treatment .

- Comparison with Statins : Another investigation compared the effects of atorvastatin and ezetimibe on endothelial function, highlighting distinct pleiotropic effects attributed to statins while confirming ezetimibe's efficacy in lowering LDL-C without significant adverse effects .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Population | Intervention | Key Findings |

|---|---|---|---|

| IMPROVE-IT Trial | 21,727 participants | Ezetimibe + Statins | Reduced MACE (RR 0.94) |

| Efficacy Study | Diabetic Patients | Ezetimibe Treatment | Significant LDL-C reduction |

| Lipoprotein(a) Study | Mixed Population | Ezetimibe Use | No effect on Lp(a), anti-inflammatory properties noted |

Q & A

Q. How can researchers ensure reproducibility in this compound studies with complex datasets?

- Answer : Raw data (e.g., LC-MS spectra, clinical trial databases) must be deposited in public repositories (e.g., Zenodo, ClinicalTrials.gov ) with standardized metadata. Code for statistical analysis (R/Python scripts) should follow open-source guidelines. Pre-registration of protocols (e.g., on Open Science Framework) minimizes outcome switching .

Q. What ethical frameworks apply to this compound trials involving vulnerable populations (e.g., elderly, pediatric)?

- Answer : Informed consent protocols must account for cognitive impairments, using simplified visual aids or surrogate decision-makers. Risk-benefit assessments should prioritize minimal harm, with independent Data Safety Monitoring Boards (DSMBs) overseeing adverse events. Pediatric trials require age-appropriate formulations and long-term follow-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.